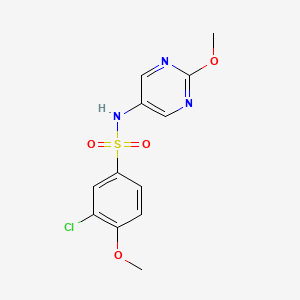

3-chloro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Description

3-Chloro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with chloro and methoxy groups at the 3- and 4-positions, respectively. The sulfonamide nitrogen is further functionalized with a 2-methoxypyrimidin-5-yl group. This structural configuration confers unique physicochemical properties, including moderate hydrophobicity and hydrogen-bonding capacity, which are critical for bioavailability and target engagement. The compound’s molecular formula is C₁₃H₁₂ClN₄O₄S, with a molecular weight of 371.8 g/mol. Its calculated logP (clogP) is approximately 3.2, and it adheres to Lipinski’s rule of five (MW ≤ 500, clogP ≤ 5, hydrogen bond donors ≤ 5, acceptors ≤ 10), suggesting favorable oral bioavailability .

Properties

IUPAC Name |

3-chloro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O4S/c1-19-11-4-3-9(5-10(11)13)21(17,18)16-8-6-14-12(20-2)15-7-8/h3-7,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRJZIOZEJKROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzenesulfonyl chloride and 2-methoxypyrimidine-5-amine.

Reaction Conditions: The sulfonyl chloride reacts with the amine in the presence of a base such as triethylamine or pyridine to form the sulfonamide bond.

Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Using large-scale reactors to handle the exothermic nature of the sulfonamide formation reaction.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

Automated Purification: Utilizing automated purification systems to streamline the isolation and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to sulfoxides or sulfones.

Scientific Research Applications

3-chloro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new sulfonamide-based therapeutics.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide exerts its effects involves:

Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.

Pathways Involved: It can interfere with metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

2.1.1. 4-(1H-Pyrazol-1-yl)Benzenesulfonamide Derivatives (3a–g)

These derivatives (e.g., 3a–g ) share the benzenesulfonamide scaffold but feature a pyrazole substituent at the 4-position instead of the chloro-methoxy-pyrimidine group. Key comparisons include:

- Molecular Weight : ~300–400 g/mol (slightly lower than the target compound).

- clogP : ≤5, aligning with Lipinski’s criteria for membrane permeability.

- Bioactivity : Demonstrated potent inhibition of Leishmania species, attributed to optimized hydrophobicity for membrane penetration .

2.1.2. 2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxybenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl]Benzamide

This compound () incorporates a thiazolidinone ring and a chlorinated benzamide group. Notable contrasts include:

- Molecular Weight : 471.0 g/mol (higher than the target compound).

- clogP : ~4.0 (more hydrophobic, possibly reducing aqueous solubility).

2.1.3. Metolazone ()

A diuretic with a chlorinated benzamide-sulfonamide structure:

- Molecular Weight : 365.8 g/mol.

- clogP : 2.1 (more hydrophilic than the target compound).

- Bioactivity : Targets renal Na⁺/Cl⁻ transporters, highlighting how sulfonamide substitution patterns dictate therapeutic applications .

Physicochemical and Pharmacokinetic Comparison

Key Observations :

- The target compound’s methoxypyrimidine group reduces hydrogen bond donors (0 vs.

- Its clogP (3.2) balances hydrophobicity for membrane penetration and solubility, unlike the more hydrophilic Metolazone or the highly hydrophobic thiazolidinone derivative.

Biological Activity

3-Chloro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and methoxy group, alongside a pyrimidine moiety. This unique structure may influence its biological interactions and efficacy.

Antimicrobial Properties

Research indicates that 3-chloro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide exhibits significant antimicrobial activity against various bacterial strains.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | High | |

| Pseudomonas aeruginosa | Moderate | |

| Candida albicans | Moderate |

The compound's activity has been attributed to its ability to inhibit bacterial cell wall synthesis and interfere with metabolic pathways.

The mechanism of action involves the inhibition of specific enzymes critical for bacterial growth. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, thereby disrupting the production of folate necessary for nucleic acid synthesis. This competitive inhibition leads to bacteriostatic effects against susceptible organisms.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the methoxy and pyrimidine groups can significantly impact the compound's potency. For instance, replacing the methoxy group with stronger electron-donating groups enhances antibacterial activity. Additionally, increasing hydrophobic character through structural modifications can improve membrane permeability, leading to better bioavailability.

Key Findings from SAR Studies:

- Hydrophobicity : Compounds with increased hydrophobic groups showed enhanced activity against Gram-positive bacteria.

- Substituent Positioning : The position of substituents on the pyrimidine ring affects binding affinity to target enzymes.

- Chain Length : Longer side chains have been correlated with improved antimicrobial activity.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of 3-chloro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in vitro, suggesting potential for therapeutic use in resistant infections .

- In Vivo Studies : Animal model studies demonstrated that administration of the compound led to marked improvement in survival rates among subjects infected with E. coli, highlighting its potential as a therapeutic agent in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.